molecular formula C7H8BNO4 B596062 2-Methyl-4-nitrophenylboronic acid CAS No. 1228829-54-6

2-Methyl-4-nitrophenylboronic acid

Cat. No.: B596062
CAS No.: 1228829-54-6
M. Wt: 180.954
InChI Key: MTRNMFMWHXCMFQ-UHFFFAOYSA-N
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Description

Historical Development and Significance of Arylboronic Acids as Reagents

The journey of arylboronic acids began in 1860 when Edward Frankland first synthesized ethylboronic acid. wikipedia.org However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that catapulted arylboronic acids to prominence in organic synthesis. nih.govlibretexts.org This palladium-catalyzed reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, revolutionized the construction of biaryl structures, a common motif in pharmaceuticals and advanced materials. nih.govlibretexts.orgfujifilm.com

Arylboronic acids are favored reagents due to their general stability, low toxicity, and ease of handling compared to other organometallic compounds. nih.govnih.gov Their versatility extends beyond Suzuki coupling to include Chan-Lam coupling for carbon-heteroatom bond formation, conjugate additions, and as precursors for other functional groups. wikipedia.orgnih.gov The ability of the boronic acid group to be converted into various other functionalities, such as phenols, anilines, and nitroarenes, further underscores their importance as synthetic intermediates. nih.gov

Rationale for Research on Substituted Phenylboronic Acids in Modern Chemical Transformations

The study of substituted phenylboronic acids, such as 2-methyl-4-nitrophenylboronic acid, is driven by the need to fine-tune the electronic and steric properties of these reagents. The nature and position of substituents on the phenyl ring significantly influence the reactivity of the boronic acid. For instance, electron-withdrawing groups, like the nitro group in this compound, can affect the rate and efficiency of cross-coupling reactions. rsc.org The nitro group's strong electron-withdrawing nature makes the boron atom more electrophilic, potentially influencing its reactivity in transmetalation, a key step in the Suzuki-Miyaura coupling cycle.

Conversely, the ortho-methyl group introduces steric hindrance around the boronic acid moiety. This steric bulk can play a crucial role in controlling the regioselectivity of reactions and can impact the stability of the organoboron compound. bohrium.com Research into these substituted derivatives allows chemists to develop a more nuanced understanding of reaction mechanisms and to design more efficient and selective synthetic routes for complex target molecules. The stability of the carbon-boron bond can also be influenced by substituents; electron-deficient phenylboronic acids have been found to be more stable towards certain electrophiles.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound primarily centers on its application as a building block in organic synthesis. A significant area of focus is its use in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds. The presence of both an electron-withdrawing nitro group and a sterically influential methyl group makes it an interesting substrate for studying the scope and limitations of this fundamental reaction.

Beyond its role in carbon-carbon bond formation, the functional groups on this compound open up avenues for further chemical transformations. The nitro group can be reduced to an amino group, providing a handle for subsequent functionalization, while the boronic acid itself can be oxidized to a phenol. These transformations allow for the synthesis of a diverse range of molecules from a single starting material. Furthermore, the compound is of interest in medicinal chemistry for the synthesis of biologically active molecules, potentially including new drug candidates. In materials science, it serves as a precursor for advanced materials like polymers and electronic components, owing to its ability to form stable carbon-carbon bonds.

PropertyValue
IUPAC Name (2-methyl-4-nitrophenyl)boronic acid
CAS Number 1228829-54-6
Molecular Formula C7H8BNO4
Molecular Weight 180.96 g/mol
Physical Form Solid

Properties

IUPAC Name

(2-methyl-4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRNMFMWHXCMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)[N+](=O)[O-])C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742681
Record name (2-Methyl-4-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228829-54-6
Record name B-(2-Methyl-4-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228829-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-4-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 2 Methyl 4 Nitrophenylboronic Acid in Catalytic Transformations

Cross-Coupling Reactions Utilizing 2-Methyl-4-nitrophenylboronic Acid

This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. Its unique electronic and steric properties, stemming from the presence of both an electron-withdrawing nitro group and an electron-donating methyl group on the phenyl ring, influence its reactivity and the scope of its applications.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from the reaction of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org this compound serves as an effective coupling partner in these transformations.

The efficiency of the Suzuki-Miyaura coupling of this compound is significantly impacted by the choice of ligand coordinated to the palladium center and the catalyst loading. Electron-rich and sterically bulky phosphine (B1218219) ligands are often preferred as they facilitate the key steps of the catalytic cycle. libretexts.org For instance, ligands like triphenylphosphine (B44618) (PPh3) and its derivatives, as well as more advanced biaryl phosphine ligands developed by Buchwald and others, have been shown to be effective. libretexts.org These ligands enhance the electron density on the palladium, which promotes the initial oxidative addition step with the electrophilic partner. libretexts.org

Lowering the catalyst loading is a crucial aspect of developing sustainable and cost-effective synthetic protocols. Research has demonstrated that highly active palladium catalysts, often featuring sophisticated phosphine ligands, can achieve high yields with significantly reduced catalyst loadings, sometimes as low as 0.05 mol%. nih.gov However, in some cases, particularly with challenging substrates, a higher catalyst loading, up to 20 mol%, may be necessary to achieve efficient conversion. acs.org The optimal catalyst loading is a balance between reaction efficiency and economic viability.

Table 1: Effect of Ligand and Catalyst Loading on Suzuki-Miyaura Coupling

LigandCatalyst Loading (mol%)ElectrophileProduct Yield (%)Reference
PPh31Aryl BromideGood libretexts.org
P(t-Bu)31Aryl HalideHigh organic-chemistry.org
XPhos1Aryl HalideHigh
dppf10Aryl Bromide94 nih.gov
PCy310Aryl Bromide75 beilstein-journals.org
None (Pd(OAc)2)0.0001Aryl BromideHigh organic-chemistry.org

This table is a representative summary and specific yields can vary based on reaction conditions.

This compound can be coupled with a wide array of electrophilic partners in the Suzuki-Miyaura reaction. These include aryl halides (iodides, bromides, and chlorides), vinyl halides, and triflates. libretexts.org The reactivity of the halide generally follows the order I > Br > Cl, with chlorides being the least reactive and often requiring more specialized catalytic systems. libretexts.org The reaction tolerates a broad range of functional groups on the electrophilic partner, making it a versatile tool for the synthesis of complex molecules. nih.gov

However, there are limitations. Sterically hindered electrophiles can sometimes lead to lower yields or require more forcing reaction conditions. Additionally, substrates with certain functional groups that can coordinate to the palladium catalyst may inhibit the reaction. While 2-nitrophenylboronic acids can be challenging substrates due to their lower reactivity and stability in the presence of palladium, methods have been developed to overcome these issues. researchgate.net The presence of the nitro group in this compound makes it susceptible to side reactions like protodeboronation, especially under conventional heating, though microwave heating has been shown to suppress this side reaction. mun.ca

Table 2: Scope of Electrophilic Partners for Coupling with this compound

Electrophile TypeExampleProduct TypeGeneral YieldReference
Aryl IodideIodobenzeneSubstituted BiphenylHigh libretexts.org
Aryl BromideBromobenzeneSubstituted BiphenylGood to High libretexts.org
Aryl ChlorideChlorobenzeneSubstituted BiphenylModerate to High libretexts.orgorganic-chemistry.org
Vinyl HalideVinyl BromideSubstituted StyreneGood libretexts.org
Aryl TriflatePhenyl TriflateSubstituted BiphenylGood organic-chemistry.org

This table provides a general overview; specific yields depend on the exact substrates and reaction conditions.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate. libretexts.org This step is often the rate-determining step of the catalytic cycle. libretexts.org The electron-rich nature of the phosphine ligands facilitates this process. libretexts.org Studies suggest that for aryl bromides and iodides, the oxidative addition can occur to a monoligated palladium complex (PdL). chemrxiv.org

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. libretexts.org This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. organic-chemistry.org The exact mechanism of transmetalation is complex and can proceed through different pathways, but it results in a diorganopalladium(II) complex. chemrxiv.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. libretexts.org The steric bulk of the ligands can promote this step by bringing the two organic groups into close proximity. libretexts.org

Nickel-Catalyzed Cross-Coupling Methodologies

While palladium has been the dominant catalyst for Suzuki-Miyaura reactions, nickel-based catalysts have emerged as a powerful and more cost-effective alternative. organic-chemistry.org Nickel catalysts can effectively couple this compound with various electrophiles, including challenging substrates like aryl chlorides and even aryl fluorides. beilstein-journals.orgnih.gov Nickel-catalyzed reactions often proceed under different conditions than their palladium counterparts and can exhibit unique reactivity and selectivity. organic-chemistry.org For instance, nickel catalysis has been successfully employed for the cross-coupling of arylboronic acids with chromene acetals and aromatic esters. organic-chemistry.orgnih.gov The catalytic cycle for nickel is believed to be similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Other Transition Metal Catalysis (e.g., Copper, Iron, Cobalt)

Beyond palladium and nickel, other transition metals have been explored for cross-coupling reactions involving boronic acids, although they are less commonly used for standard Suzuki-Miyaura type reactions.

Copper: Copper-catalyzed cross-coupling reactions, often referred to as Chan-Lam couplings, are particularly useful for forming carbon-heteroatom bonds. organic-chemistry.org While less common for C-C bond formation with boronic acids, copper catalysis has been used for the coupling of nitroarenes with aryl boronic acids to form diarylamines. nih.gov Copper can also catalyze the conversion of arylboronic acids into aryl azides. nih.gov However, early methods for copper-catalyzed cross-coupling of organoboronic acids did not work well with electron-deficient nucleophiles. rsc.org

Iron: Iron is an attractive catalyst due to its low cost and low toxicity. Iron-catalyzed cross-coupling reactions have been developed, often proceeding through radical pathways. mun.camdpi.com These methods can tolerate a variety of functional groups. google.comgoogle.com For instance, iron has been used to catalyze the coupling of arylboronic acids with N-heterocycles. mun.ca

Cobalt: Cobalt catalysts have also been shown to be effective in cross-coupling reactions, offering an economical alternative to precious metals. rsc.org Cobalt can catalyze the cross-coupling of arylboronic acids with various partners, tolerating a range of functional groups. rsc.orgmdpi.comuni-muenchen.de Dual photoredox/cobalt catalysis has been utilized for Minisci-type reactions with boronic acids. maastrichtuniversity.nl

Non-Canonical Cross-Coupling Modes (e.g., C-N, C-O, C-S, C-CF3)

While the Suzuki-Miyaura reaction represents the canonical transformation of arylboronic acids, this compound is also a substrate for various non-canonical cross-coupling reactions that lead to the formation of carbon-heteroatom bonds. These transformations, including C-N, C-O, C-S, and C-CF3 bond formation, significantly broaden the synthetic utility of this boronic acid derivative, enabling access to a diverse range of functionalized aromatic compounds. The reactivity in these couplings is heavily influenced by the electronic deficiency of the aryl ring and the choice of catalytic system.

C-N and C-O Couplings:

The formation of aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds from arylboronic acids is most prominently achieved through the Chan-Lam coupling, also known as the Chan-Evans-Lam coupling. wikipedia.org This versatile, copper-catalyzed reaction joins arylboronic acids with a wide array of N-H or O-H containing compounds, such as amines, anilines, amides, alcohols, and phenols, to form the corresponding aryl amines and aryl ethers. organic-chemistry.orgalfa-chemistry.com A key advantage of the Chan-Lam coupling is its ability to be conducted under mild conditions, often at room temperature and open to the air, which contrasts with the stricter anaerobic conditions required for many palladium-catalyzed processes. wikipedia.orgorganic-chemistry.org

The mechanism generally involves the formation of a copper(II) complex which undergoes transmetalation with the boronic acid. The resulting copper-aryl species can then react with the nucleophile. wikipedia.org For the reaction to be catalytic, the copper(I) species formed after reductive elimination is reoxidized to copper(II) by an oxidant, which can be atmospheric oxygen. organic-chemistry.org

However, the performance of electron-deficient arylboronic acids, such as this compound, in these couplings can be challenging. Kinetic studies have indicated that for electron-deficient systems, the oxidation of Cu(II) to a key Cu(III) intermediate can be a bottleneck in the catalytic cycle, leading to poor reaction performance. acs.org For example, in palladium-catalyzed coupling reactions, 4-nitrophenylboronic acid has been observed to provide very low yields. nih.govnih.gov

Alternative copper-promoted methods like the Ullmann condensation (specifically the Goldberg reaction for C-N bonds and Ullmann ether synthesis for C-O bonds) can also be employed. wikipedia.orgorganic-chemistry.org These reactions typically require higher temperatures than the Chan-Lam coupling and often use stoichiometric amounts of copper, though modern ligand-supported catalytic variants have been developed. wikipedia.orgmdpi.com The Buchwald-Hartwig amination, a powerful palladium-catalyzed method, is primarily used for coupling aryl halides with amines, but its principles have been extended to boronic acid substrates as well. wikipedia.orgorganic-chemistry.org

C-S and C-CF3 Couplings:

The synthesis of aryl-sulfur (C-S) bonds can also be achieved using Chan-Lam type conditions, reacting arylboronic acids with thiols. alfa-chemistry.comwikipedia.org Furthermore, copper-catalyzed methods have been developed to couple arylboronic acids with potassium thiocyanate (B1210189) (KSCN), providing a direct route to aryl thiocyanates. organic-chemistry.org

The introduction of a trifluoromethyl (CF3) group, a crucial moiety in many pharmaceuticals and agrochemicals, represents a significant modern transformation. nih.gov Copper-catalyzed trifluoromethylation of arylboronic acids has emerged as a key strategy. Recent advancements have combined copper catalysis with visible light photoredox catalysis to achieve this transformation under mild conditions using reagents like CF3I. nih.gov These methods have shown remarkable functional group tolerance and are effective for aromatic boronic acids bearing both electron-donating and electron-withdrawing substituents. nih.gov While direct trifluoromethylation of this compound is not explicitly detailed, related substrates like 4-iodophenylboronic acid undergo selective trifluoromethylation, demonstrating the method's selectivity. nih.gov In a related transformation, the pinacol (B44631) ester of 4-nitrophenylboronic acid has been shown to undergo copper-mediated aerobic trifluoromethyltelluration, yielding the Ar-TeCF3 product, albeit in a modest 22% yield. researchgate.net

Coupling TypeNamed ReactionTypical CatalystCoupling PartnerGeneral Notes on Reactivity
C-NChan-Lam Coupling / Goldberg ReactionCopperAmines, Amides, AzolesElectron-deficient boronic acids can be challenging substrates due to slow oxidation steps in the catalytic cycle. acs.org
C-OChan-Lam Coupling / Ullmann Ether SynthesisCopperAlcohols, PhenolsGenerally proceeds under mild, aerobic conditions. wikipedia.orgorganic-chemistry.org
C-SChan-Lam Type CouplingCopperThiols, KSCNProvides access to aryl thioethers and aryl thiocyanates. organic-chemistry.orgalfa-chemistry.com
C-CF3Photoredox/Copper Co-catalysisCopper / PhotocatalystCF3I, other CF3 sourcesTolerates a wide range of functional groups, including electron-withdrawing groups. nih.govbeilstein-journals.org

Other Synthetic Transformations Involving this compound

Beyond cross-coupling reactions, the structural features of this compound—the nitro group, the methyl group, and the boronic acid moiety—offer multiple sites for further synthetic manipulation.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is rich in functionality, allowing for a variety of transformations. The nitro group is particularly versatile; it can be reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst. This resulting aminophenylboronic acid is a valuable building block for synthesizing heterocycles or for further functionalization, such as diazotization followed by Sandmeyer-type reactions.

The electron-withdrawing nature of both the nitro and boronic acid groups deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. However, the existing substitution pattern makes further SNAr reactions on the ring itself less common without a suitable leaving group.

Derivatization of the Boronic Acid Moiety (e.g., formation of esters, trifluoroborates)

The boronic acid group, -B(OH)2, is readily converted into other boron-containing functional groups, which can enhance stability, modify reactivity, or facilitate purification.

Boronic Esters: One of the most common derivatizations is the formation of cyclic boronic esters, often called boronates. This is typically achieved by condensation with a diol, such as pinacol (2,3-dimethyl-2,3-butanediol) or neopentyl glycol, usually by heating the boronic acid and the diol in a solvent with azeotropic removal of water. The resulting pinacol ester, this compound pinacol ester (or 4,4,5,5-tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane), is generally more stable, less prone to dehydration-trimerization (forming boroxines), and often more suitable for chromatographic purification than the free boronic acid. ontosight.aiwiley-vch.de These esters are competent partners in many cross-coupling reactions and may exhibit different reactivity profiles. For instance, the pinacol ester of 4-nitrophenylboronic acid was used as a substrate in a copper-mediated trifluoromethyltelluration reaction. researchgate.net

Potassium Aryltrifluoroborates: Another important derivative is the potassium trifluoroborate salt (ArBF3K). These salts are prepared by treating the boronic acid or its ester with an aqueous solution of potassium hydrogen difluoride (KHF2). Potassium aryltrifluoroborates are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. They are robust reagents that can be used in a variety of cross-coupling reactions, often demonstrating enhanced reactivity and stability towards protodeboronation compared to boronic acids.

DerivativeTypical ReagentKey PropertiesCommon Applications
Boronic Ester (e.g., Pinacol Ester)Pinacol, Neopentyl GlycolIncreased stability, improved handling, less prone to form boroxines. ontosight.aiSuzuki-Miyaura coupling, purification, other cross-coupling reactions. researchgate.netontosight.ai
Potassium Trifluoroborate (ArBF3K)KHF2Highly stable, crystalline solid, resistant to protodeboronation.Suzuki-Miyaura coupling, Rh-catalyzed additions.

Boron-Directed Transformations

The boronic acid functional group can direct chemical transformations at specific positions on the aromatic ring, a strategy known as ortho-directed functionalization. While this is most commonly seen as ortho-lithiation followed by reaction with an electrophile, the strong electron-withdrawing character of the nitro group in this compound complicates directed metalation pathways.

However, the boron group can be replaced in what is known as an ipso-substitution reaction. For example, boronic acids can be converted to the corresponding phenols via oxidation, typically with reagents like hydrogen peroxide under basic conditions. This provides a route to 2-methyl-4-nitrophenol. Similarly, ipso-halogenation (e.g., with N-bromosuccinimide or N-iodosuccinimide) can replace the boronic acid group with a halogen, yielding a halonitroarene.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Selectivity is a paramount consideration in the synthetic application of a multifunctional compound like this compound.

Chemoselectivity: In cross-coupling reactions, the primary challenge is achieving selective reaction at the C-B bond without engaging other potentially reactive sites. In palladium-catalyzed couplings like the Suzuki-Miyaura reaction, the C-B bond is significantly more reactive than the C-NO2 or C-CH3 bonds, leading to high chemoselectivity. For instance, in couplings with aryl halides, the reaction occurs exclusively at the boronic acid moiety. smolecule.com Even in more complex substrates containing other halogens, conditions can often be found to selectively couple at the boronic acid site. mit.edu

Regioselectivity: The regioselectivity of reactions involving this compound is largely dictated by the inherent substitution pattern of the ring. In cross-coupling reactions, the new bond is formed at the ipso-carbon (C1 position) bearing the boronic acid group. In potential functionalization of the aromatic ring itself, the directing effects of the substituents come into play. For electrophilic attack (if conditions were forcing enough), the methyl group would direct ortho and para, while the nitro and boronic acid groups would direct meta. The interplay of these effects makes predicting the outcome complex, but such reactions are generally disfavored. For nucleophilic aromatic substitution, an incoming nucleophile would preferentially attack positions activated by the nitro group.

Stereoselectivity: Stereoselectivity is not typically a factor in reactions directly involving the aromatic ring or the boronic acid group of this compound itself, as these parts of the molecule are planar. However, stereoselectivity becomes critical when this compound is coupled to a prochiral or chiral substrate, or when a reaction on a substituent creates a new stereocenter. For example, if the nitro group were reduced to an amine and then used in a reaction that forms a chiral center, the steric hindrance from the adjacent methyl group could potentially influence the stereochemical outcome of the transformation.

Computational, Theoretical, and Advanced Methodological Studies on 2 Methyl 4 Nitrophenylboronic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of chemical reactions at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, providing valuable insights into reaction mechanisms. nrel.gov For reactions involving boronic acids, DFT can model the transition states and intermediates, helping to understand the energetics and pathways of complex transformations. rsc.org

While specific DFT studies exclusively focused on 2-methyl-4-nitrophenylboronic acid are not extensively documented in the provided results, the principles of DFT application to similar molecules are well-established. For instance, in the context of Suzuki-Miyaura coupling, DFT calculations would elucidate the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring of this compound would significantly influence the electronic properties and, consequently, the energy barriers of these steps.

Computational studies can also clarify the role of catalysts and solvents in the reaction. For example, in a P(III)/P(V)-catalyzed reductive C–N coupling, DFT could model the interaction of the boronic acid with the organophosphorus catalyst and the hydrosilane reductant, revealing the structure of the transition states and the reaction energy profile. nih.gov

Table 1: Representative Applications of DFT in Analyzing Related Boronic Acid Reactions

Reaction TypeInvestigated AspectKey Insights from DFT
NHC-catalyzed [2+2] cycloadditionReaction mechanisms and stereoselectivitiesIdentification of the rate-determining and stereoselectivity-determining step. rsc.org
Additions to aldehydes and ketonesReaction mechanismElucidation of the role of the catalyst and the step-wise pathway of the reaction. nih.gov
Reductive C–N couplingReaction mechanismUnderstanding the electronic challenges and frontier molecular orbital interactions. nih.gov
Carbene additions to thioketonesReaction mechanismRationalizing the reactivity differences between electrophilic and nucleophilic carbenes. nih.gov

This table is generated based on principles from the cited articles and represents potential applications of DFT to the subject compound.

Quantum chemical calculations can predict various reactivity descriptors that help in understanding and forecasting the chemical behavior of a molecule. These descriptors are derived from the electronic structure of the molecule.

For this compound, key reactivity descriptors would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial. The LUMO is expected to be centered around the nitro group and the boronic acid moiety, indicating susceptibility to nucleophilic attack. The HOMO would likely be influenced by the methyl group and the phenyl ring. The HOMO-LUMO gap is a key indicator of chemical reactivity. epstem.net

Mulliken Atomic Charges: Calculation of atomic charges can pinpoint the most electrophilic and nucleophilic sites within the molecule. The boron atom and the nitro group's nitrogen and oxygen atoms are expected to carry partial positive and negative charges, respectively, influencing their interaction with other reagents. epstem.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict how a molecule will interact with other species. For this compound, the MEP would show negative potential around the nitro and boronic acid oxygen atoms and positive potential elsewhere, guiding its reactivity in intermolecular interactions. epstem.net

These descriptors are instrumental in predicting the regioselectivity and stereoselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, the calculated charge distribution and orbital coefficients can predict the most likely position for an incoming electrophile. Similarly, in catalyzed reactions, these descriptors can explain the observed selectivity by modeling the interaction between the substrate, catalyst, and reagents. academicjournals.org

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to reactions involving this compound is an active area of research.

Traditional organic solvents are often volatile, flammable, and toxic, prompting the search for greener alternatives.

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Suzuki-Miyaura cross-coupling reactions, a primary application of boronic acids, have been successfully performed in water. researchgate.netmdpi.com The use of water as a solvent can sometimes enhance reaction rates and selectivity. tuni.fi However, the solubility of organic substrates like this compound can be a challenge, often requiring the use of co-solvents or surfactants. The boronic acid group itself can enhance water solubility.

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. mdpi.com They are considered green solvents due to their low volatility, non-flammability, biodegradability, and low cost. researchgate.net Glycerol, a component of some DESs, has been explored as a solvent for the Petasis-Borono Mannich reaction, a multicomponent reaction involving boronic acids. tuni.fi While no specific studies on this compound in DESs were found, the potential for their use in its reactions is significant, offering a more sustainable reaction medium. mdpi.comresearchgate.net

Table 2: Comparison of Conventional and Green Solvents for Boronic Acid Reactions

Solvent TypeAdvantagesDisadvantages with Boronic Acids
Conventional Organic Solvents Good solubility for many organic reagents.Volatility, flammability, toxicity.
Aqueous Media Non-toxic, non-flammable, abundant, can enhance reactivity. tuni.fiPoor solubility of some organic substrates, potential for boronic acid decomposition.
Deep Eutectic Solvents Low volatility, non-flammable, biodegradable, low cost. researchgate.netHigh viscosity, potential for difficult product separation.

This table is a general comparison and specific outcomes depend on the reaction and substrates.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages in line with green chemistry principles. These include enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. chemanager-online.comuc.pt

Automated flow systems can rapidly synthesize a wide range of compounds, making them ideal for creating chemical libraries for drug discovery. chemanager-online.com The synthesis of various heterocyclic compounds has been successfully demonstrated using sequential flow processes. uc.pt For reactions involving this compound, a flow setup could allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. The modular nature of flow systems also allows for the integration of in-line purification and analysis, streamlining the entire synthetic process. uc.ptucl.ac.uk The use of 3D-printed reactors is also an emerging area in flow chemistry. ucl.ac.uk

A key aspect of green chemistry is the development of recyclable catalysts to minimize waste and reduce costs. Heterogeneous catalysts, which are in a different phase from the reactants, are particularly attractive as they can be easily separated from the reaction mixture and reused.

Advanced Reaction Monitoring and In Situ Mechanistic Probing Techniques

The study of reaction mechanisms involving this compound and related arylboronic acids has been significantly enhanced by the application of advanced monitoring techniques. These methods provide real-time data on reaction kinetics, intermediate species, and the influence of various parameters, offering a deeper understanding beyond traditional endpoint analysis.

Computational and Spectroscopic Approaches: Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and reactivity patterns of boronic acids like this compound. Such studies provide insights into the complex interplay between the electron-donating methyl group and the electron-withdrawing nitro group. Molecular orbital calculations, for instance, can determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for predicting reactivity in processes like the Suzuki-Miyaura coupling.

Experimental techniques are often coupled with computational analyses for a comprehensive mechanistic picture. pnas.org Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹¹B NMR, is a powerful tool for characterizing the local structure and electronic environment of the boron atom in boronic acids and their derivatives. acs.org Studies have successfully correlated NMR tensor parameters with the dihedral angle of the boronic acid group relative to the aromatic ring, providing a direct probe of molecular conformation. acs.org Furthermore, techniques like in situ Infrared (IR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) have been used to detect and characterize key intermediates, such as (acyloxy)boron species, in boronic acid-catalyzed reactions. rsc.org

The following table summarizes advanced techniques used for studying arylboronic acids:

Technique Application/Insight Provided Relevant Compounds Studied
Density Functional Theory (DFT)Elucidation of electronic structure, molecular geometry, reactivity, and transition state energies. pnas.orgThis compound, Various Arylboronic Acids acs.orgsioc.ac.cn
¹¹B NMR SpectroscopyCharacterization of the local boron environment, differentiation between sp² and sp³ hybridization, and studying conjugate stability. acs.orgnih.gov4-nitrophenylboronic acid pinacol (B44631) ester, Phenylboronic acid/salicylhydroxamic acid conjugate acs.orgnih.gov
In Situ IR SpectroscopyReal-time monitoring of reactant consumption and product formation; detection of key reaction intermediates. rsc.org(Acyloxy)boron intermediates in amidation reactions. rsc.org
ESI-Mass SpectrometryIdentification and characterization of transient intermediates and reaction products in solution. rsc.orgDimeric intermediates of acyl boronates. rsc.org

These advanced methods are crucial for understanding the nuanced mechanisms of reactions involving this compound, such as its primary role in Suzuki-Miyaura coupling, which proceeds via transmetalation with a palladium catalyst.

Future Perspectives in Arylboronic Acid Research with Specific Emphasis on this compound

The field of arylboronic acid research is continuously evolving, with future efforts directed towards enhancing stability, expanding applications, and designing novel catalysts and materials. This compound, with its distinct substitution pattern, is positioned to play a role in these future developments.

Catalysis and Synthesis: A significant area of future research lies in the expanding role of arylboronic acids, not just as reagents, but as catalysts themselves. researchgate.net Arylboronic acids featuring electron-withdrawing groups have shown promise in promoting various organic reactions, such as direct amide bond formation. rsc.org The electron-deficient nature of this compound makes it a candidate for exploration in such catalytic systems, potentially offering mild and selective reaction conditions. rsc.orgresearchgate.net Future work could focus on designing reactions where this compound or its derivatives catalyze challenging transformations, moving beyond its traditional use in cross-coupling reactions. researchgate.net

Medicinal Chemistry and Bioconjugation: Boronic acids are of great interest in medicinal chemistry and chemical biology. A major challenge has been their oxidative instability in biological environments. pnas.org A key future perspective is the design of more robust boronic acids. Research has shown that intramolecular coordination, for instance from an ortho-substituent, can significantly enhance stability against oxidation. pnas.org While this compound does not possess an ortho-coordinating group, future designs could incorporate such features into related structures to improve their suitability for in vivo applications. nih.gov The development of boronic acid-based probes and bioconjugation reagents is another promising avenue, enabling the specific labeling and sensing of biomolecules. nih.govchemimpex.comnih.gov

Materials Science: In materials science, this compound serves as a valuable building block for creating advanced materials like polymers and electronic components, owing to its ability to form stable carbon-carbon bonds. Future research will likely focus on incorporating this and similar molecules into functional polymers and organic electronic materials, leveraging the electronic properties imparted by the nitro and methyl groups to achieve desired optical or conductive characteristics.

Key future research directions are summarized in the table below:

Research Area Specific Focus for this compound and Derivatives Potential Impact
Catalysis Development as an organocatalyst for reactions like amidation, esterification, and C-C bond formation. rsc.orgresearchgate.netCreation of more sustainable and atom-economical synthetic methods. researchgate.net
Medicinal Chemistry Use as a scaffold for synthesizing biologically active molecules; design of derivatives with enhanced oxidative stability for biological applications. pnas.orgDevelopment of new therapeutic agents and diagnostic tools. nih.gov
Bioconjugation Exploration as a reagent for the stable and selective modification of proteins and other biomolecules. nih.govAdvancements in chemical biology and in vivo imaging. nih.gov
Materials Science Incorporation into conjugated polymers and organic semiconductors to tune electronic and optical properties. Innovation in advanced materials for electronics and photonics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-4-nitrophenylboronic acid, and how can purity be assessed?

  • Synthetic Routes :

  • The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where boronic acids react with aryl halides under palladium catalysis. For nitro-substituted derivatives, careful control of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions .
  • Alternative methods include direct boronation of pre-functionalized nitroarenes using bis(pinacolato)diboron (B₂pin₂) in the presence of transition-metal catalysts .
    • Purity Assessment :
  • High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity.
  • Melting point analysis (e.g., mp 155–160°C for structurally similar nitrophenylboronic acids ) and nuclear magnetic resonance (¹H/¹³C NMR) can confirm structural integrity .

Q. How is this compound characterized structurally?

  • Spectroscopic Methods :

  • ¹¹B NMR is used to confirm boronic acid functionality (typical δ ~30 ppm for arylboronic acids) .
  • Infrared (IR) spectroscopy identifies B–O and NO₂ stretches (e.g., ~1350 cm⁻¹ for nitro groups) .
    • Crystallography :
  • Single-crystal X-ray diffraction (as demonstrated for 4-carboxy-2-nitrobenzeneboronic acid in ) resolves bond angles and confirms planar geometry around the boron atom .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions compared to other substituents?

  • Electronic Effects :

  • The nitro group is a strong electron-withdrawing group, reducing electron density at the boron center. This lowers reactivity in Suzuki couplings but enhances stability toward protodeboronation .
    • Steric and Mechanistic Considerations :
  • Steric hindrance from the methyl group at the 2-position may slow transmetalation steps. Optimizing ligands (e.g., bulky phosphines) improves catalytic efficiency .
  • Comparative studies with methoxy or carboxy substituents (e.g., ) highlight trade-offs between reactivity and stability .

Q. What are the challenges in handling this compound under aqueous conditions, and how can stability be improved?

  • Hydrolytic Instability :

  • Boronic acids readily form boroxines in aqueous media. For nitro derivatives, hydrolysis is accelerated under basic conditions, leading to decomposition .
    • Stabilization Strategies :
  • Use anhydrous solvents (e.g., THF, DMF) and store at 0–6°C in inert atmospheres (as recommended for similar compounds in ) .
  • Co-complexation with diols (e.g., pinacol) stabilizes the boronic acid via cyclic ester formation .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • DFT Studies :

  • Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-couplings .
  • Parameters like Fukui indices quantify electrophilicity at the boron center, aiding reaction design .
    • QSAR Modeling :
  • Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., nitro vs. methoxy) with reaction yields .

Methodological Considerations

Q. What precautions are necessary for safe handling of this compound in the laboratory?

  • Hazard Mitigation :

  • Wear nitrile gloves and eye protection due to potential skin/eye irritation (similar to warnings for 2-(methoxycarbonyl)phenylboronic acid in ) .
  • Avoid inhalation of fine powders; use fume hoods during weighing .
    • Storage :
  • Store in amber vials at 0–6°C to prevent moisture absorption and thermal degradation .

Q. How can researchers resolve contradictions in reported reactivity data for nitro-substituted boronic acids?

  • Controlled Replication :

  • Reproduce experiments using standardized conditions (e.g., identical catalysts, solvent ratios) .
    • Data Triangulation :
  • Cross-reference NMR, HPLC, and mass spectrometry data to confirm product identity (e.g., ’s crystallographic validation) .
    • Meta-Analysis :
  • Systematically compare literature datasets (e.g., ) to identify trends in substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.